Cathepsin Inhibitor 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

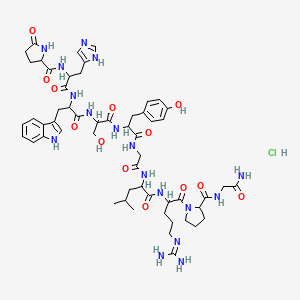

L'Inhibiteur de la Cathepsine 2 est un composé conçu pour inhiber l'activité des cathepsines, qui sont des enzymes protéolytiques impliquées dans divers processus physiologiques et pathologiques. Les cathepsines se trouvent principalement dans les lysosomes et jouent un rôle crucial dans la dégradation des protéines, les réponses immunitaires et l'homéostasie cellulaire. L'inhibition des cathepsines peut être bénéfique dans le traitement de maladies telles que le cancer, l'ostéoporose et les infections virales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Inhibiteur de la Cathepsine 2 implique généralement l'utilisation de peptidomimétiques, qui sont des composés qui imitent la structure des peptides. La voie de synthèse inclut souvent la combinaison de différentes fonctions de tête de guerre C-terminale et de groupes de coiffage N-terminaux, tout en maintenant un fragment central Leu-Phe . Les conditions de réaction impliquent généralement des techniques standard de synthèse peptidique, notamment la synthèse en phase solide et la synthèse en phase liquide.

Méthodes de production industrielle

La production industrielle de l'Inhibiteur de la Cathepsine 2 implique la synthèse peptidique à grande échelle utilisant des synthétiseurs peptidiques automatisés. Le processus comprend l'addition séquentielle d'acides aminés à une chaîne peptidique croissante, suivie d'une purification par chromatographie liquide haute performance (HPLC) et d'une caractérisation par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

L'Inhibiteur de la Cathepsine 2 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les réactifs de substitution comme les halogénoalcanes. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et le méthanol .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers peptidomimétiques modifiés avec des groupes fonctionnels modifiés, ce qui peut améliorer l'activité inhibitrice de l'Inhibiteur de la Cathepsine 2 contre des cathepsines spécifiques .

Applications de recherche scientifique

L'Inhibiteur de la Cathepsine 2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé dans l'étude de la cinétique enzymatique et le développement de nouvelles méthodologies de synthèse.

Biologie : Employé dans l'étude des processus cellulaires impliquant la dégradation des protéines et les réponses immunitaires.

Industrie : Appliqué dans la production de produits pharmaceutiques et le développement d'outils de diagnostic.

Mécanisme d'action

L'Inhibiteur de la Cathepsine 2 exerce ses effets en se liant au site actif des cathepsines, empêchant ainsi le clivage protéolytique des protéines substrat. Les cibles moléculaires de l'Inhibiteur de la Cathepsine 2 comprennent les cathepsines L, B et S, qui sont impliquées dans divers processus cellulaires tels que la présentation d'antigènes, la dégradation de la matrice extracellulaire et l'apoptose . L'inhibition de ces cathepsines peut entraîner une réduction de la croissance tumorale, une diminution de la résorption osseuse et une inhibition de l'entrée du virus dans les cellules hôtes .

Applications De Recherche Scientifique

Cathepsin Inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used in the study of enzyme kinetics and the development of new synthetic methodologies.

Biology: Employed in the investigation of cellular processes involving protein degradation and immune responses.

Industry: Applied in the production of pharmaceuticals and the development of diagnostic tools.

Mécanisme D'action

Cathepsin Inhibitor 2 exerts its effects by binding to the active site of cathepsins, thereby preventing the proteolytic cleavage of substrate proteins. The molecular targets of this compound include cathepsins L, B, and S, which are involved in various cellular processes such as antigen presentation, extracellular matrix degradation, and apoptosis . The inhibition of these cathepsins can lead to reduced tumor growth, decreased bone resorption, and inhibition of viral entry into host cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Calpeptine : Un puissant inhibiteur de la cathepsine utilisé dans le traitement des infections virales.

Z9 : Un inhibiteur réversible sélectif de la cathepsine X, utilisé en chimiothérapie.

E-64 : Un inhibiteur de la cathepsine à large spectre utilisé dans diverses applications de recherche.

Unicité

L'Inhibiteur de la Cathepsine 2 est unique en raison de sa haute spécificité et de sa puissance contre plusieurs cathepsines, notamment les cathepsines L, B et S. Cette activité à large spectre en fait un outil polyvalent à la fois en recherche et en applications thérapeutiques .

Propriétés

Formule moléculaire |

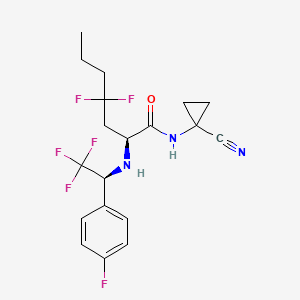

C19H21F6N3O |

|---|---|

Poids moléculaire |

421.4 g/mol |

Nom IUPAC |

(2S)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]heptanamide |

InChI |

InChI=1S/C19H21F6N3O/c1-2-7-18(21,22)10-14(16(29)28-17(11-26)8-9-17)27-15(19(23,24)25)12-3-5-13(20)6-4-12/h3-6,14-15,27H,2,7-10H2,1H3,(H,28,29)/t14-,15-/m0/s1 |

Clé InChI |

SPJXTKFUGDUWFY-GJZGRUSLSA-N |

SMILES isomérique |

CCCC(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)F)C(F)(F)F)(F)F |

SMILES canonique |

CCCC(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)F)C(F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)

![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)

![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)